1-(tetrahydro-2H-thiopyran-4-yl)piperazine

Description

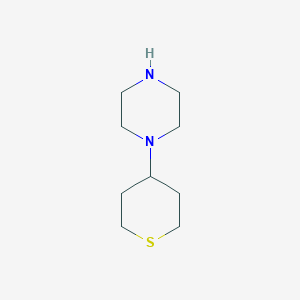

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a six-membered tetrahydrothiopyran moiety containing a sulfur atom. Its molecular formula is C₉H₁₈N₂S (free base), with dihydrochloride hydrate forms (e.g., C₉H₁₈N₂S·2HCl·H₂O, MW = 277.30) .

Properties

IUPAC Name |

1-(thian-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMTYEGWVDAQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Piperazine acts as a bifunctional nucleophile, attacking the electrophilic carbon adjacent to the leaving group in tetrahydrothiopyran-4-yl mesylate. The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures (60–100°C).

Example Protocol

-

Reactants : Tetrahydrothiopyran-4-yl mesylate (1.0 eq), piperazine (2.5 eq)

-

Solvent : DMF (anhydrous)

-

Temperature : 80°C, 12–24 hours

-

Workup : Neutralization with aqueous HCl, extraction with dichloromethane, and recrystallization from ethanol.

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Purity (HPLC) | >95% |

| Key Impurity | Bis-alkylated byproduct |

Catalytic Hydrogenation of Hydrazine Intermediates

Industrial-scale synthesis often employs catalytic hydrogenation of 4-hydrazinotetrahydrothiopyran intermediates to avoid stoichiometric base usage.

Procedure

-

Hydrazine Formation : Tetrahydrothiopyran-4-yl methanesulfonate reacts with hydrazine hydrate in ethanol at 75°C.

-

Hydrogenation : The hydrazine intermediate undergoes hydrogenolysis using palladium on carbon (Pd/C) or Raney nickel under H₂ (0.1–1 MPa).

Optimization Insights

-

Catalyst Loading : 5% Pd/C (0.7 mmol Pd per 158.7 mmol substrate) achieves 72% yield.

-

Solvent System : Ethanol/water mixtures enhance substrate solubility and reduce side reactions.

| Condition | Effect on Yield |

|---|---|

| H₂ Pressure (0.1 MPa) | 72% |

| Temperature (75°C) | Maximizes conversion |

| Catalyst Reuse | 10% activity loss per run |

One-Pot Reductive Amination

A scalable alternative combines tetrahydrothiopyran-4-amine with piperazine derivatives via reductive amination, using sodium triacetoxyborohydride (STAB) as a mild reducing agent.

Reaction Scheme

-

Imine Formation : Tetrahydrothiopyran-4-amine reacts with piperazine-1-carbaldehyde in dichloromethane.

-

Reduction : STAB selectively reduces the imine intermediate at 20°C.

Advantages

-

Avoids harsh acidic/basic conditions.

-

Compatible with sensitive functional groups.

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 2–4 hours |

| Solvent | Dichloromethane |

Industrial-Scale Synthesis and Purification

For bulk production, azeotropic distillation and crystallization are critical for isolating high-purity product.

Protocol Highlights

-

Azeotropic Distillation : n-Butanol/water mixtures remove residual amines and byproducts.

-

Crystallization : Ethanol/toluene mixtures yield needle-like crystals with 99% purity.

Economic Considerations

-

Cost Drivers : Catalyst recycling, solvent recovery.

Comparative Analysis of Methods

The table below evaluates key metrics across synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | Moderate | High |

| Catalytic Hydrogenation | 72 | 98 | High | Moderate |

| Reductive Amination | 78 | 97 | Low | Low |

Troubleshooting Common Challenges

Impurity Control

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperazine ring or the thiopyran moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to act on various biological pathways:

- Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). Studies indicate that it may exhibit anxiolytic and antidepressant-like effects by interacting with serotonin and dopamine receptors.

- Antimicrobial Activity : Preliminary research suggests that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. It has been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.

The biological activities of this compound can be summarized as follows:

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against E. coli and S. aureus |

| CNS Modulation | Interaction with neurotransmitter receptors | Potential anxiolytic effects observed in animal models |

| Cytotoxicity | Induction of apoptosis in cancer cells | Significant potency against various cancer cell lines |

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the production of specialty chemicals and agrochemicals, where its unique structural features can enhance the properties of final products.

Antimicrobial Research

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound derivatives. The results indicated that several derivatives exhibited zones of inhibition comparable to established antibiotics:

| Compound | Pathogen | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|---|

| THP-Pip | E. coli | 20 | Ciprofloxacin |

| THP-Pip | S. aureus | 22 | Vancomycin |

These findings underscore the potential for developing new antibacterial agents based on this compound.

CNS Modulation Study

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on anxiety-related behaviors in rodent models. The study found that administration led to a significant reduction in anxiety-like behaviors, suggesting its potential therapeutic application for anxiety disorders.

Mechanism of Action

The mechanism by which 1-(tetrahydro-2H-thiopyran-4-yl)piperazine exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiopyran moiety may enhance the compound’s ability to cross biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

Receptors: The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Oxygen-Containing Analogues

- 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

- Structure : Replaces the thiopyran sulfur with oxygen (tetrahydro-2H-pyran-4-yl group).

- Molecular Formula : C₂₀H₂₉F₃N₄O (MW = 398.47).

- Key Differences :

The trifluoromethylpyridinyl group introduces strong electron-withdrawing effects, enhancing receptor-binding specificity .

1-(Tetrahydro-2H-pyran-4-yl)hydrazine

- Structure : Hydrazine derivative with a pyran ring (oxygen).

- Molecular Formula : C₅H₁₃ClN₂O (MW = 152.62).

- Key Differences :

- The hydrazine moiety introduces nucleophilic reactivity, contrasting with the piperazine ring’s basicity.

Arylpiperazine Derivatives

- 1-(4-Chlorobenzhydryl)piperazine Derivatives

- Bulky aromatic substituents enhance DNA intercalation or enzyme inhibition, unlike the non-aromatic thiopyran group, which may favor hydrophobic binding pockets .

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : Arylpiperazine with a trifluoromethyl group.

- Activity : Selective 5-HT₁B receptor agonist (Ki = 65-fold selectivity over 5-HT₁A).

- Comparison :

- Aromatic substituents in TFMPP enable π-π stacking with serotonin receptors, while the thiopyran group’s non-aromatic nature may limit affinity for monoaminergic targets .

Piperazine Derivatives with Heterocyclic Substituents

- 1-(2-Pyridyl)piperazine

- Structure : Piperazine linked to a pyridine ring.

- Activity : Intermediate in synthesizing anticancer agents (e.g., thiazolo[5,4-d]pyrimidines).

- Comparison :

Pyridine’s nitrogen enhances coordination with metal ions (e.g., Mg²⁺ in topoisomerase II), whereas the thiopyran sulfur may form weaker hydrogen bonds .

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole

- Structure : Indole-piperazine hybrid with a sulfonyl group.

- Activity : Inhibits β-secretase (BACE1) in Alzheimer’s research (IC₅₀ = 19.66–21.88 mM).

- Comparison :

- Sulfonyl groups improve solubility but reduce blood-brain barrier penetration compared to the thiopyran’s lipophilic sulfur .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP (Predicted) | Water Solubility | Key Structural Feature | Biological Activity |

|---|---|---|---|---|

| 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine | 1.8 | Low | Thiopyran sulfur | Understudied; potential CNS targets |

| 1-(Tetrahydro-2H-pyran-4-yl)piperazine | 1.2 | Moderate | Pyran oxygen | Metabolic stability |

| 1-(4-Chlorobenzhydryl)piperazine | 3.5 | Very low | Bulky aromatic substituent | Cytotoxic (IC₅₀ = 1–10 µM) |

| 1-(m-Trifluoromethylphenyl)piperazine | 2.9 | Low | Trifluoromethyl group | 5-HT₁B agonist (Ki = 0.6 nM) |

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a tetrahydro-2H-thiopyran moiety. The unique structural characteristics of this compound suggest multiple avenues for biological interactions, primarily due to the presence of nitrogen atoms in the piperazine ring and the thiopyran structure, which may influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various biological targets. Compounds with similar structures have demonstrated diverse pharmacological properties, including:

- CNS Activity : Piperazine derivatives are often associated with central nervous system effects, including anxiolytic and antidepressant properties.

- Anticancer Potential : The compound's structural features may allow it to interact with pathways involved in cancer progression, similar to other piperazine-based compounds that have shown efficacy against various cancer types.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Benzothiadiazole derivatives | Thiadiazole core | Anticancer |

| 1-(4-fluorobenzyl)piperazine | Fluorobenzene substituent | Antidepressant |

| N-(pyridin-3-yloxy)ethanamine | Pyridine ring | Anti-inflammatory |

| 1-(3-methoxyphenyl)piperazine | Methoxyphenyl group | Anxiolytic |

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act through modulation of neurotransmitter systems or by inhibiting specific pathways associated with disease processes. For instance, compounds structurally related to this piperazine derivative have been studied for their ability to inhibit the Sonic Hedgehog signaling pathway, which is implicated in several cancers .

Case Studies and Research Findings

Research has shown that piperazine derivatives can exhibit significant activity against various biological targets. For example, studies focusing on the synthesis and evaluation of piperazine-containing drugs have highlighted their potential in treating neurological disorders and cancers .

In one study, the compound was tested for its inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones . The structure of this compound suggests it could be a candidate for developing new DPP-4 inhibitors.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To clarify how this compound interacts with specific molecular targets.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(tetrahydro-2H-thiopyran-4-yl)piperazine, and how is its purity confirmed?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting tetrahydropyran-4-thiol derivatives with activated piperazine precursors (e.g., chloro- or bromo-piperazines) in polar aprotic solvents like THF under reflux. Purification involves column chromatography or recrystallization. Structural confirmation requires elemental analysis, H/C NMR, and high-resolution mass spectrometry (HRMS), as demonstrated in piperazine derivative syntheses .

Q. How can spectroscopic techniques distinguish structural variations in substituted piperazine derivatives like this compound?

- Methodology : H NMR chemical shifts for the thiopyran methylene protons (δ ~2.5–3.5 ppm) and piperazine N–H protons (δ ~1.5–2.5 ppm) are critical. IR spectroscopy identifies N–H stretching (~3300 cm) and C–S bonds (~600–700 cm). Mass fragmentation patterns (e.g., loss of thiopyran or piperazine moieties) further confirm structural integrity .

Q. What are the baseline toxicity profiles of this compound, and how are they assessed?

- Methodology : Acute toxicity studies in vitro (e.g., cell viability assays using HepG2 or HEK293 cells) and in vivo (rodent models) evaluate LD and organ-specific effects. Beta-cyclodextrin complexation, as used in modified piperazine derivatives, can reduce toxicity while maintaining activity .

Advanced Research Questions

Q. How do structural modifications (e.g., thiopyran vs. tetrahydrofuran substituents) influence biological activity in piperazine derivatives?

- Methodology : Comparative studies using analogues with varying substituents (e.g., thiopyran vs. furan) assess receptor binding (via radioligand assays) or enzyme inhibition (e.g., phosphoglycerate dehydrogenase). Molecular docking and QSAR models predict steric/electronic effects. For example, sulfur in thiopyran enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported antiplatelet activity of piperazine derivatives?

- Methodology : Replicate assays (e.g., platelet aggregation inhibition using ADP/ collagen induction) under standardized conditions. Control variables include platelet donor health, anticoagulant type, and compound solubility. Conflicting results may arise from stereochemical differences or impurity profiles, necessitating chiral HPLC and rigorous purity validation .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound at scale?

- Methodology : Density functional theory (DFT) calculates activation energies for key steps (e.g., nucleophilic substitution). Solvent effects are modeled using COSMO-RS. Reaction kinetics (e.g., Arrhenius plots) determine optimal temperature and catalyst use. Experimental validation via in situ FTIR monitors intermediate formation .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound crystals?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯S or N–H⋯O bonds). Hirshfeld surface analysis quantifies interaction contributions. For example, thiopyran sulfur may participate in weak hydrogen bonds, influencing crystal packing and stability .

Q. How does this compound perform as a CO capture promoter compared to traditional amines like monoethanolamine (MEA)?

- Methodology : Evaluate absorption capacity (mmol CO/g solvent) and kinetics (rate constants) in a membrane contactor system. Compare regeneration efficiency and solvent stability under cyclic conditions. Piperazine derivatives enhance CO solubility via carbamate formation, but thiopyran’s steric bulk may reduce degradation compared to MEA .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiopyran moiety.

- Characterization : Use DEPT-135 NMR to distinguish CH groups in the thiopyran ring.

- Biological Assays : Include positive controls (e.g., aspirin for antiplatelet studies) and validate assays across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.